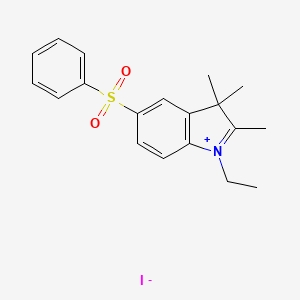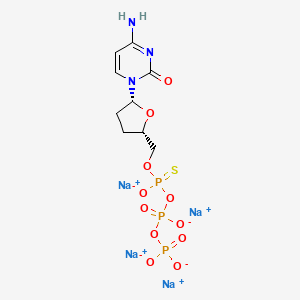
P-P-sP-Cyt-ddRibf.4Na+
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-P-sP-Cyt-ddRibf.4Na+ is a complex compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cytidine, a nucleoside molecule that plays a crucial role in cellular processes. The addition of specific functional groups and sodium ions enhances its stability and reactivity, making it a valuable subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-P-sP-Cyt-ddRibf.4Na+ involves multiple steps, starting with the modification of cytidine. The process typically includes phosphorylation, protection of hydroxyl groups, and the introduction of sodium ions. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-P-sP-Cyt-ddRibf.4Na+ follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and minimize waste.
化学反応の分析
Types of Reactions
P-P-sP-Cyt-ddRibf.4Na+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, which can be achieved using different reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pH levels, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.
科学的研究の応用
P-P-sP-Cyt-ddRibf.4Na+ has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying nucleoside analogs.
Biology: It plays a role in understanding cellular processes, particularly those involving nucleosides and nucleotides.
Medicine: Research on P-P-sP-Cyt-ddRibf.4Na+ has implications for developing antiviral and anticancer therapies, as it can interact with specific molecular targets in cells.
Industry: The compound is used in the production of pharmaceuticals and as a component in biochemical assays and diagnostic kits.
作用機序
The mechanism of action of P-P-sP-Cyt-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other nucleoside analogs like cytarabine and gemcitabine, which also have applications in medicine and research.
Uniqueness
P-P-sP-Cyt-ddRibf.4Na+ stands out due to its unique combination of functional groups and sodium ions, which enhance its stability and reactivity. This makes it particularly valuable for specific applications where other nucleoside analogs may not be as effective.
Conclusion
P-P-sP-Cyt-ddRibf.4Na+ is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and industrial use.
特性
分子式 |
C9H12N3Na4O11P3S |
|---|---|
分子量 |
555.15 g/mol |
IUPAC名 |
tetrasodium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O11P3S.4Na/c10-7-3-4-12(9(13)11-7)8-2-1-6(21-8)5-20-26(19,27)23-25(17,18)22-24(14,15)16;;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,27)(H2,10,11,13)(H2,14,15,16);;;;/q;4*+1/p-4/t6-,8+,26?;;;;/m0..../s1 |
InChIキー |
NSXFJSOFTIAOQU-LPYYGZKZSA-J |
異性体SMILES |
C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=CC(=NC2=O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





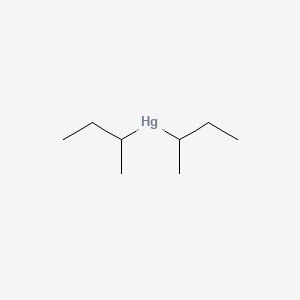

![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
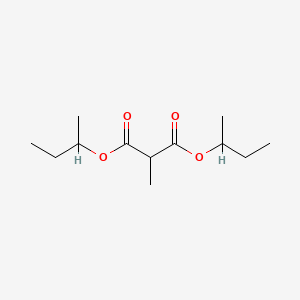
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
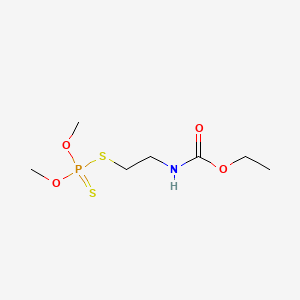

![Imidazo[4,5,1-HI]indazole](/img/structure/B13811470.png)
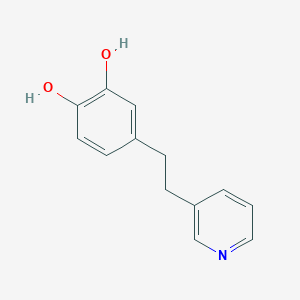
![2-[(3S,5R)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid](/img/structure/B13811477.png)
